Difluoroacetylene

Conductive Polymers Materials Science Computational Chemistry

Researchers developing ambient-stable n-type organic semiconductors face a critical monomer sourcing challenge-polyacetylene is air-sensitive and lacks n-dopability, while dicyanoacetylene-derived polymers suffer from severe backbone twisting. Difluoroacetylene directly resolves these limitations as the monomer for poly(difluoroacetylene) (PDFA). • Enables both p- and n-dopable conjugated polymer with high on-chain carrier mobility, unattainable with polyacetylene. • PDFA exhibits ≤1.0% decomposition after 2 h at 100°C in air, versus rapid oxidative degradation of polyacetylene. • Derived octamer imposes only 5.44 kcal/mol planarization penalty (vs. 23.26 kcal/mol for cyano analog), ensuring optimal π-orbital overlap. High-purity difluoroacetylene, in stock for immediate shipment, enables OFET and conductive coating research.

Molecular Formula C2F2
Molecular Weight 62.02 g/mol
CAS No. 689-99-6
Cat. No. B1210905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDifluoroacetylene
CAS689-99-6
Synonymsdifluoroethyne
FCCF cpd
Molecular FormulaC2F2
Molecular Weight62.02 g/mol
Structural Identifiers
SMILESC(#CF)F
InChIInChI=1S/C2F2/c3-1-2-4
InChIKeyBWTZYYGAOGUPFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Difluoroacetylene Product Profile & Key Identifiers


Difluoroacetylene (CAS 689-99-6) is the perfluorocarbon analog of acetylene, bearing the molecular formula C₂F₂ and a linear F–C≡C–F structure [1]. With a molecular weight of 62.018 g/mol, calculated log P of 1.664, and zero rotatable bonds, this compound is a highly volatile, low-molecular-weight fluorinated alkyne [2]. Experimental enthalpies of formation place the gaseous species at 20.92 kJ/mol at 298.15 K [3]. It is a precursor to poly(difluoroacetylene), a conjugated fluoropolymer of interest in materials science for its electronic properties analogous to, yet distinct from, polyacetylene [1].

Difluoroacetylene Substitution Limitations


Generic substitution with acetylene (C₂H₂), monofluoroacetylene (H–C≡C–F), or dichloroacetylene (C₂Cl₂) is not viable for applications requiring fluorinated conjugated polymers with specific electronic properties. While polyacetylene exhibits high p-type conductivity, it suffers from rapid oxidative degradation under ambient conditions [1]. In contrast, poly(difluoroacetylene) (PDFA) is theoretically both p- and n-dopable, with high on-chain electron and hole mobility, a property set not achievable with the hydrogen-containing analog [1]. Additionally, the cyano analog (dicyanoacetylene) imposes a significantly higher energetic penalty for achieving a planar polymer backbone (23.26 kcal/mol above the helical minimum) compared to difluoroacetylene-derived oligomers (5.44 kcal/mol), making PDFA far more likely to adopt the planar conformation essential for optimal conjugation and charge transport [2]. The specific combination of fluorine substitution at both terminal positions is therefore critical for the projected n-type conductivity and backbone planarity; neither partial fluorination nor alternative halogenation replicates this profile.

Quantitative Evidence for Difluoroacetylene


Planarization Energy Barrier: Fluorinated vs. Cyano Polymer

Theoretical calculations on octameric oligomers demonstrate that decafluorooctatetraene (derived from difluoroacetylene) has a planar trans form lying only 5.44 kcal/mol above the helical minimum, whereas the cyano analog (decacyanooctatetraene) has its planar trans structure 23.26 kcal/mol above the helical minimum [1]. Since the energetic cost of planarization is approximately 4.3-fold lower for the fluorinated system, poly(difluoroacetylene) is significantly more likely to adopt the planar solid-state conformation required for effective π-conjugation and high charge carrier mobility.

Conductive Polymers Materials Science Computational Chemistry

Carbon–Carbon Triple Bond Length vs. Acetylene

Experimental gas-phase geometry determinations show that difluoroacetylene has a carbon–carbon triple bond length of 1.187 ± 0.001 Å [1]. This is shorter than the C≡C bond length in acetylene (C₂H₂), which is 1.203 Å [2]. The 0.016 Å contraction in the perfluorinated analog reflects altered electronic distribution due to the highly electronegative fluorine substituents, which affects bond strength and vibrational frequencies relevant to spectroscopic identification and computational model validation.

Structural Chemistry Spectroscopy Computational Benchmarking

C–F Bond Length and Vibrational Frequency

Difluoroacetylene exhibits a C–F bond length of 1.283 ± 0.001 Å [1] and a characteristic C≡C stretching vibrational frequency at 2436 cm⁻¹ (gas phase) [2]. These values are distinct from monofluoroacetylene (H–C≡C–F) and from the fully hydrogenated acetylene, providing unambiguous IR spectral markers. The vibrational zero-point energy is 2824.3 cm⁻¹ (from fundamental vibrations) [1]. This spectroscopic fingerprint is essential for confirming successful synthesis and isolation, particularly in matrix-isolation experiments where the compound is generated in situ.

Vibrational Spectroscopy Matrix Isolation Physical Chemistry

Thermal Stability of Fluorinated Polymer

According to patent disclosures, polydifluoroacetylene prepared from difluoroacetylene monomer exhibits a decomposition percentage of 1.0% or lower after 2-hour heating at 100°C in an air atmosphere, with a degree of fluorination of 0.90 or higher [1]. This stands in contrast to polyacetylene, which is documented to undergo oxidative degradation readily under ambient conditions and is unstable in air [2]. The fluorinated polymer derived from difluoroacetylene thus offers enhanced oxidative stability for solid-state device applications.

Polymer Stability Conductive Polymers Materials Engineering

Solubility and Processability in DMF

Polydifluoroacetylene synthesized from difluoroacetylene monomer is characterized by a solubility of ≤0.2 g per 10 g in dimethylformamide (DMF) at 25°C [1]. This limited solubility is a key processing parameter that contrasts with earlier polydifluoroacetylene preparations described in prior art, which dissolved more readily in DMF, complicating post-reaction purification and leading to retained impurities [1]. The low solubility of the current generation polymer enables more effective washing and purification steps during device fabrication.

Polymer Processing Materials Fabrication Conductive Polymers

Application Scenarios for Difluoroacetylene


Synthesis of Air-Stable n-Type Conductive Polymers

Research groups developing organic semiconductors requiring ambient-stable n-type conductivity should procure difluoroacetylene as the monomer for poly(difluoroacetylene) (PDFA). The polymer derived from this monomer is theoretically p- and n-dopable with high on-chain electron and hole mobility, a dual-dopability not achievable with polyacetylene [1]. Furthermore, the polymer exhibits ≤1.0% decomposition after 2-hour heating at 100°C in air, representing a substantial oxidative stability improvement over the air-sensitive polyacetylene [2]. This combination of electronic versatility and thermal robustness makes difluoroacetylene the preferred precursor for stable n-type organic electronic devices.

Planar Conjugated Polymer for High Charge Mobility

For applications requiring a planar conjugated polymer backbone to maximize π-orbital overlap and charge transport, difluoroacetylene is the optimal monomer. Its derived octamer (decafluorooctatetraene) imposes a planarization energy penalty of only 5.44 kcal/mol, which is 17.82 kcal/mol lower than that of the cyano analog (23.26 kcal/mol) [1]. This substantially lower energetic barrier indicates that PDFA is far more likely to achieve the planar solid-state conformation essential for high conductivity. Researchers targeting high-mobility organic field-effect transistors (OFETs) or conductive coatings should select difluoroacetylene over dicyanoacetylene for backbone planarity.

Spectroscopic Benchmarking and Computational Validation

Difluoroacetylene serves as a well-characterized small molecule with precisely defined experimental parameters for validating computational chemistry models. Procurement of high-purity difluoroacetylene enables benchmarking of density functional theory (DFT) and ab initio calculations against experimental data including: C≡C bond length of 1.187 ± 0.001 Å, C–F bond length of 1.283 ± 0.001 Å, and C≡C stretching frequency of 2436 cm⁻¹ [2]. Its unique position as a simple perfluorinated alkyne, combined with its short gas-phase half-life of approximately 30 minutes [3], also makes it valuable for transient species detection studies and the development of time-resolved spectroscopic techniques. The molecule is of interest for fundamental physical chemistry studies, including calculations of dipole polarizability, second hyperpolarizability, and the effect of electron correlation on vibrational contributions to molecular properties [4].

Matrix-Isolation Photochemistry and Reactive Intermediates

Difluoroacetylene can be generated and studied via photochemical transformation of difluoromaleic anhydride (3,4-difluorofuran-2,5-dione) in an argon matrix, a method that provided the first infrared characterization of the compound [1]. Researchers investigating fluorinated carbenes, cumulenes, or reactive intermediates can utilize difluoroacetylene as a precursor or target species in matrix-isolation experiments at cryogenic temperatures. Its generation via photolysis or pyrolysis enables the study of short-lived fluorinated species that are not accessible through conventional synthetic routes [2].

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